![molecular formula C14H17N3O2 B13300160 1-[4-(2H-1,3-Benzodioxol-5-yl)-1H-imidazol-2-yl]-2-methylpropan-1-amine](/img/structure/B13300160.png)
1-[4-(2H-1,3-Benzodioxol-5-yl)-1H-imidazol-2-yl]-2-methylpropan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[4-(2H-1,3-Benzodioxol-5-yl)-1H-imidazol-2-yl]-2-methylpropan-1-amine is a complex organic compound that features a benzodioxole ring fused to an imidazole ring
Métodos De Preparación
The synthesis of 1-[4-(2H-1,3-Benzodioxol-5-yl)-1H-imidazol-2-yl]-2-methylpropan-1-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the alkylation of 2-(1,3-benzodioxol-5-yl)acetonitrile with bis(2-chloroethyl) ether, followed by reduction with lithium tetrahydroaluminate to obtain the key intermediate product, [4-(1,3-benzodioxol-5-yl)-tetrahydro-2H-pyran-4-yl]methanamine . This intermediate can then be further reacted with various reagents to form the final compound.
Análisis De Reacciones Químicas
1-[4-(2H-1,3-Benzodioxol-5-yl)-1H-imidazol-2-yl]-2-methylpropan-1-amine undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, especially at the imidazole ring, using reagents like sodium hydride and alkyl halides.
Coupling Reactions:
Aplicaciones Científicas De Investigación
1-[4-(2H-1,3-Benzodioxol-5-yl)-1H-imidazol-2-yl]-2-methylpropan-1-amine has a wide range of applications in scientific research:
Medicinal Chemistry: It is being explored for its potential anticancer properties, particularly in targeting glucose-starved tumor cells by inhibiting mitochondrial membrane potential.
Industry: Its unique structural properties make it a candidate for the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-[4-(2H-1,3-Benzodioxol-5-yl)-1H-imidazol-2-yl]-2-methylpropan-1-amine involves the inhibition of mitochondrial membrane potential, particularly under glucose-starved conditions. This inhibition leads to the induction of apoptosis in tumor cells, making it a promising compound for cancer therapy . The compound targets pathways involved in cell metabolism and survival, particularly those related to the mitochondria.
Comparación Con Compuestos Similares
1-[4-(2H-1,3-Benzodioxol-5-yl)-1H-imidazol-2-yl]-2-methylpropan-1-amine can be compared with other benzodioxole and imidazole derivatives:
Amuvatinib Derivatives: These compounds also exhibit anticancer properties by targeting mitochondrial functions under glucose starvation.
Indole-Based Compounds: Similar to indole derivatives, this compound can induce cell cycle arrest and apoptosis in cancer cells.
Benzodioxole Derivatives: Compounds like 2-(1,3-benzodioxol-5-yl)ethanamine share structural similarities and are used in various chemical and biological applications.
This compound’s unique combination of a benzodioxole ring and an imidazole ring, along with its specific mechanism of action, sets it apart from other similar compounds.
Propiedades
Fórmula molecular |
C14H17N3O2 |
|---|---|
Peso molecular |
259.30 g/mol |
Nombre IUPAC |
1-[5-(1,3-benzodioxol-5-yl)-1H-imidazol-2-yl]-2-methylpropan-1-amine |
InChI |
InChI=1S/C14H17N3O2/c1-8(2)13(15)14-16-6-10(17-14)9-3-4-11-12(5-9)19-7-18-11/h3-6,8,13H,7,15H2,1-2H3,(H,16,17) |
Clave InChI |
PLVUAHJRMSUJEX-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C(C1=NC=C(N1)C2=CC3=C(C=C2)OCO3)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



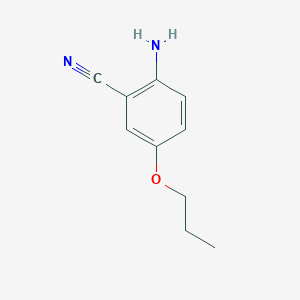

amine](/img/structure/B13300097.png)
![4-{[1-(2-Bromophenyl)ethyl]amino}butan-2-ol](/img/structure/B13300101.png)
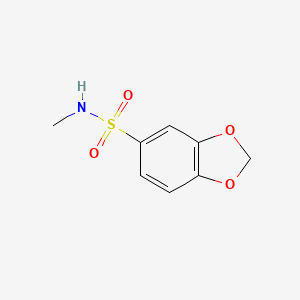
![N-Methyl-N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]azepan-4-amine dihydrochloride](/img/structure/B13300115.png)
![2-[(3-Methylbutyl)amino]-2-phenylethan-1-ol](/img/structure/B13300118.png)
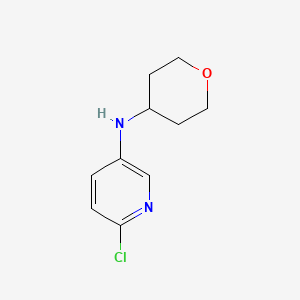
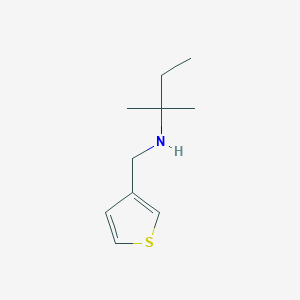
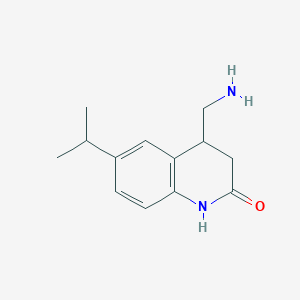
![Potassium 2-[(3-methylbutyl)amino]-1,3-thiazole-4-carboxylate](/img/structure/B13300152.png)
![3-[2-(Methylamino)ethyl]-1,3-oxazolidin-2-one](/img/structure/B13300154.png)
![1-Fluoro-3-[(4-methylthiophen-3-yl)amino]propan-2-ol](/img/structure/B13300156.png)
